Triethyl phosphonoacetate-13C2

概要

説明

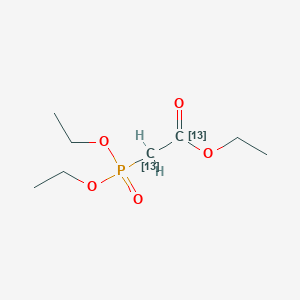

Triethyl phosphonoacetate-13C2: is a labeled compound used in various scientific research applications. It is an isotopically labeled version of triethyl phosphonoacetate, where two carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in studies involving carbon tracing and nuclear magnetic resonance spectroscopy.

準備方法

Synthetic Routes and Reaction Conditions: Triethyl phosphonoacetate-13C2 can be synthesized through the reaction of ethyl bromoacetate-13C2 with triethyl phosphite. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydride. The product is then purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反応の分析

Horner-Wadsworth-Emmons (HWE) Reaction

Triethyl phosphonoacetate-13C₂ is most prominently employed in the HWE reaction, enabling the formation of α,β-unsaturated esters (alkenes) from carbonyl compounds. The reaction proceeds via deprotonation to generate a phosphonate-stabilized carbanion, which reacts with aldehydes or ketones to yield alkenes with high E-selectivity under standard conditions .

Key Features:

- Reagents and Conditions : Sodium hydride (NaH) or sodium methoxide (NaOMe) in tetrahydrofuran (THF) or acetonitrile .

- Isotopic Labeling : The 13C-labeled α-carbon allows precise tracking of reaction products in metabolic or synthetic studies .

Example Reaction with Cyclobutanone:

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Triethyl phosphonoacetate-13C₂ + Cyclobutanone | NaH, THF, 0–10°C, 2.5 h | Ethyl cyclobutylideneacetate-13C₂ | 79% |

Mechanistic Insight :

The reaction involves deprotonation of triethyl phosphonoacetate-13C₂ by NaH to form a carbanion, which attacks the carbonyl carbon of cyclobutanone. Subsequent elimination of diethyl phosphate yields the α,β-unsaturated ester .

Substitution Reactions

Triethyl phosphonoacetate-13C₂ participates in nucleophilic substitution reactions, particularly at the ethoxy groups. These reactions enable the synthesis of modified phosphonates for specialized applications.

Key Transformations:

- Ethoxy Group Replacement : Reacts with amines, thiols, or alcohols to form amides, thioesters, or esters.

- Reactivity : Enhanced electrophilicity at the phosphorus center facilitates substitution under mild conditions.

Oxidation and Reduction

The compound undergoes redox transformations to produce derivatives for further synthetic applications:

Oxidation:

- Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

- Products : Phosphonic acid derivatives, useful as ligands or catalysts.

Reduction:

- Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

- Products : Phosphine oxides, intermediates in organophosphorus chemistry.

Metabolic Tracing in Retinoid Studies

In hepatic vitamin A research, 13C-labeled retinol derivatives synthesized via HWE reactions with triethyl phosphonoacetate-13C₂ enabled precise tracking of retinyl ester metabolism using gas chromatography–isotope ratio mass spectrometry (GC-IRMS) .

Comparative Reactivity

科学的研究の応用

Key Applications

-

Organic Synthesis

- Horner-Wadsworth-Emmons Reaction : Triethyl phosphonoacetate-13C2 is primarily used as a reagent in the HWE reaction, which is crucial for synthesizing alkenes from carbonyl compounds. The reaction typically yields E-alkenes with high regioselectivity and stereoselectivity . This application is particularly important in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

-

Stable Isotope Labeling

- The incorporation of stable isotopes such as 13C allows researchers to trace metabolic pathways and study reaction mechanisms in biological systems. This compound can be used to label specific carbon atoms in synthetic pathways, facilitating the investigation of metabolic processes in living organisms .

- Analytical Chemistry

Case Study 1: Synthesis of E-Alkenes

In a study examining the efficiency of this compound in the HWE reaction, researchers successfully synthesized various E-alkenes from different carbonyl substrates. The study highlighted that the use of this compound led to high yields and selectivity, demonstrating its effectiveness as a reagent for synthesizing complex organic compounds .

| Substrate | Product | Yield (%) | Selectivity |

|---|---|---|---|

| Acetone | 1 | 85 | High |

| Cyclobutanone | 2 | 79 | High |

| Benzaldehyde | 3 | 90 | High |

Case Study 2: Metabolic Tracing

A research team employed this compound to trace metabolic pathways in yeast cells. By incorporating the labeled compound into their growth medium, they were able to track the incorporation of carbon into various metabolic products using NMR spectroscopy. This study provided insights into metabolic fluxes and the utilization of different substrates by yeast cells .

作用機序

Mechanism: Triethyl phosphonoacetate-13C2 exerts its effects through its ability to participate in various chemical reactions. In the Horner-Wadsworth-Emmons reaction, it forms a phosphonate anion that reacts with carbonyl compounds to produce alkenes. The reaction mechanism involves the formation of a betaine intermediate, which undergoes elimination to form the final product .

Molecular Targets and Pathways: The molecular targets of this compound include carbonyl compounds such as aldehydes and ketones. The pathways involved in its reactions are primarily related to carbon-carbon bond formation and the generation of alkenes.

類似化合物との比較

Triethyl phosphonoacetate: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.

Trimethyl phosphonoacetate: A similar compound with methyl groups instead of ethyl groups, used in similar reactions but with different reactivity and selectivity.

Diethyl phosphonoacetate: A related compound with two ethyl groups, used in similar synthetic applications.

Uniqueness: Triethyl phosphonoacetate-13C2 is unique due to its isotopic labeling, which allows for detailed studies involving carbon tracing and nuclear magnetic resonance spectroscopy. This labeling provides enhanced sensitivity and specificity in various research applications, making it a valuable tool in scientific research.

生物活性

Triethyl phosphonoacetate-13C2, a phosphonate ester, has garnered attention in various fields of research due to its unique isotopic labeling and potential biological applications. This compound is particularly useful in metabolic studies and drug development, owing to its ability to serve as a precursor in synthetic pathways and its role in enhancing the understanding of biological processes through isotopic tracing.

Physical Properties

| Property | Value |

|---|---|

| Density | 1.13 g/mL at 25 °C |

| Boiling Point | 142-145 °C (9 mmHg) |

| Flash Point | 105 °C (closed cup) |

| Isotopic Purity | 99 atom % 13C |

Biological Activity

This compound exhibits significant biological activity, particularly in metabolic pathways and as a labeling agent in biochemical assays.

Metabolic Pathways

- Synthesis of Isotopically Labeled Compounds : this compound is utilized as a precursor for synthesizing various isotopically labeled compounds, facilitating studies in metabolic flux analysis. For instance, it has been used in the synthesis of all-trans retinals with multiple 13C labels, which are crucial for understanding light-responsive proteins .

- Role in Drug Development : The compound has been involved in the synthesis of biologically active molecules, such as allylic alcohols and cyclic iminium ions, which have implications in pharmacology. Studies have demonstrated that homologation reactions using triethyl phosphonoacetate can yield high-purity products suitable for further biological testing .

Case Studies and Research Findings

- Dynamic Kinetic Resolution : A study highlighted the use of triethyl phosphonoacetate in dynamic kinetic resolution processes, where it contributed to the formation of complex organic molecules with high enantiomeric purity . The ability to incorporate 13C labels allows researchers to track the fate of these compounds in biological systems.

- Biophysical Studies : Ongoing research is focused on the biophysical characterization of proteins that incorporate isotopically labeled synthetic chromophores derived from triethyl phosphonoacetate. These studies aim to elucidate the interactions between light and biological molecules at a molecular level .

- Toxicological Assessments : Safety data indicate that triethyl phosphonoacetate has specific hazard statements related to eye irritation and environmental toxicity, suggesting that while it is useful for research, proper handling and disposal are critical .

Summary of Findings

The biological activity of this compound is multifaceted, encompassing its roles as a synthetic precursor and a tool for metabolic studies. Its isotopic labeling capabilities enhance our understanding of biological processes, making it invaluable in both academic research and pharmaceutical applications.

特性

IUPAC Name |

ethyl 2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUBFICZYGKNTD-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13CH2]P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448099 | |

| Record name | Triethyl phosphonoacetate-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100940-60-1 | |

| Record name | Triethyl phosphonoacetate-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl phosphonoacetate-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。